molecular formula C8H14N2O B3059098 N-Methyl-1-(3-propylisoxazol-5-yl)methanamine CAS No. 942519-64-4

N-Methyl-1-(3-propylisoxazol-5-yl)methanamine

Cat. No.: B3059098
CAS No.: 942519-64-4
M. Wt: 154.21
InChI Key: BRDYAYJGPIJMTK-UHFFFAOYSA-N
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Description

“N-Methyl-1-(3-propylisoxazol-5-yl)methanamine” is a chemical compound with the empirical formula C7H13ClN2O . It is a solid substance and is part of a class of compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string NCC1=CC (CCC)=NO1 . The InChI key for this compound is REFODIGHPMZEFH-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 176.64 .

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to "N-Methyl-1-(3-propylisoxazol-5-yl)methanamine" are often synthesized and characterized to understand their chemical properties. For instance, Vishwanathan and Gurupadayya (2014) synthesized a series of novel oxadiazole derivatives from benzimidazole, indicating the interest in synthesizing and characterizing novel compounds for potential applications in various fields, including medicinal chemistry and materials science (Vishwanathan & Gurupadayya, 2014).

Antimicrobial Activity

Some derivatives, such as those synthesized by Desai et al. (2012), have been evaluated for their antimicrobial properties. These studies are crucial for discovering new antimicrobial agents, which is a significant area of research due to the increasing resistance of pathogens to existing drugs (Desai et al., 2012).

Photocytotoxicity

Compounds with specific structural features have been studied for their photocytotoxic properties, as seen in the work by Basu et al. (2014) and (2015). These studies are particularly relevant for the development of novel therapeutic agents that can be activated by light, offering targeted treatment options with potentially fewer side effects (Basu et al., 2014); (Basu et al., 2015).

Anticancer Activity

Research on similar compounds also extends to evaluating their anticancer activity. For example, Ramazani et al. (2014) synthesized a series of compounds and tested their anti-tumor potential, highlighting the ongoing search for new anticancer drugs (Ramazani et al., 2014).

Molecular Structure Analysis

Studies such as those by Patricio-Rangel et al. (2019) focus on the molecular structure and reactions of similar compounds, providing valuable insights into their reactivity and potential applications in catalysis or material science (Patricio-Rangel et al., 2019).

Future Directions

The future directions for research on “N-Methyl-1-(3-propylisoxazol-5-yl)methanamine” and similar compounds may involve the development of more eco-friendly synthetic strategies . This could include the exploration of metal-free synthetic routes .

Properties

IUPAC Name

N-methyl-1-(3-propyl-1,2-oxazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-3-4-7-5-8(6-9-2)11-10-7/h5,9H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDYAYJGPIJMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=C1)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276292
Record name N-Methyl-3-propyl-5-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942519-64-4
Record name N-Methyl-3-propyl-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942519-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-propyl-5-isoxazolemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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